N-(2-(3-fluoro-4-methoxyphenylsulfonamido)ethyl)-4-isobutyramidobenzamide
Description
Properties
IUPAC Name |
N-[2-[(3-fluoro-4-methoxyphenyl)sulfonylamino]ethyl]-4-(2-methylpropanoylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O5S/c1-13(2)19(25)24-15-6-4-14(5-7-15)20(26)22-10-11-23-30(27,28)16-8-9-18(29-3)17(21)12-16/h4-9,12-13,23H,10-11H2,1-3H3,(H,22,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDGRNNEDHDRJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)C2=CC(=C(C=C2)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-fluoro-4-methoxyphenylsulfonamido)ethyl)-4-isobutyramidobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the sulfonamide intermediate: The reaction of 3-fluoro-4-methoxyaniline with a sulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide intermediate.
Alkylation: The sulfonamide intermediate is then alkylated with an appropriate alkyl halide to introduce the ethyl group.
Amidation: The final step involves the reaction of the alkylated sulfonamide with 4-isobutyramidobenzoyl chloride in the presence of a base to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-fluoro-4-methoxyphenylsulfonamido)ethyl)-4-isobutyramidobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce the sulfonamide group to an amine.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
N-(2-(3-fluoro-4-methoxyphenylsulfonamido)ethyl)-4-isobutyramidobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(2-(3-fluoro-4-methoxyphenylsulfonamido)ethyl)-4-isobutyramidobenzamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or modulate receptor activity. The fluorine atom enhances the compound’s binding affinity and stability, while the isobutyramido group can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Shares structural similarities with the presence of a fluorinated aromatic ring and a sulfonamide group.
Benzene sulfonamide pyrazole thio-oxadiazole derivatives: These compounds also contain sulfonamide groups and have been studied for their antimicrobial and antitubercular activities.
Uniqueness
N-(2-(3-fluoro-4-methoxyphenylsulfonamido)ethyl)-4-isobutyramidobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorine atom and the isobutyramido group differentiates it from other sulfonamide-containing compounds, potentially leading to unique applications in medicinal chemistry and material science.
Biological Activity
N-(2-(3-fluoro-4-methoxyphenylsulfonamido)ethyl)-4-isobutyramidobenzamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a complex structure that includes:
- Sulfonamide group : Known for its antibacterial properties.
- Isobutyramide moiety : Often associated with enhanced pharmacological activity.
- Fluoro and methoxy substitutions : These modifications can influence the compound's interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit bacterial dihydropteroate synthase, disrupting folate synthesis in bacteria.
- Cell Cycle Arrest : Research indicates that similar compounds can induce apoptosis in cancer cells by affecting cell cycle regulation pathways, such as the MAPK/ERK pathway .
- Antiviral Activity : Preliminary studies suggest potential antiviral properties against various viruses, including HIV and hepatitis viruses .
Biological Activity Summary
The following table summarizes the biological activities associated with this compound:
Antibacterial Activity
In a study examining the antibacterial effects of sulfonamide derivatives, this compound demonstrated significant inhibitory concentrations against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were notably lower than those of traditional antibiotics, suggesting a promising alternative in combating antibiotic-resistant strains .
Anticancer Properties
A detailed investigation into the compound's anticancer effects revealed that it effectively induced apoptosis in various cancer cell lines. For instance, it was shown to reduce cell viability in HeLa and A549 cells with IC50 values indicating potent antiproliferative effects. The mechanism was linked to the activation of caspase pathways and modulation of the NF-κB signaling pathway .
Antiviral Potential
Research has indicated that this compound may also exhibit antiviral activity. In vitro studies demonstrated its ability to inhibit viral replication in cell cultures infected with HIV and hepatitis C virus (HCV). The exact mechanism remains under investigation but is believed to involve interference with viral entry or replication processes .
Q & A
Basic: How can the structural identity and purity of this compound be confirmed experimentally?
Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to verify functional groups (e.g., sulfonamide, benzamide) and confirm substituent positions. Compare observed chemical shifts with predicted values from analogous compounds .
- Mass Spectrometry (MS): High-resolution MS (HRMS) or MALDI-TOF can confirm the molecular ion peak ([M+H]) and isotopic pattern, ensuring alignment with the theoretical molecular formula .
- X-ray Crystallography: For crystalline samples, single-crystal X-ray diffraction (using SHELXL for refinement) provides unambiguous structural confirmation, including bond lengths and angles .
- HPLC/Purity Assessment: Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) quantifies purity (>95% typically required for research). Retention time and peak symmetry indicate impurities .
Advanced: What synthetic strategies optimize yield for this sulfonamide-benzamide hybrid, considering steric hindrance?
Answer:
- Coupling Reaction Optimization: Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to activate the carboxylic acid moiety of 4-isobutyramidobenzoic acid. Triethylamine or DIPEA as a base facilitates nucleophilic attack by the ethylenediamine-sulfonamide intermediate .
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates. For steric hindrance mitigation, dilute conditions or prolonged reaction times (24–48 hours) may improve yields .
- Temperature Control: Maintain reactions at 0–25°C to minimize side reactions (e.g., hydrolysis of active intermediates). Microwave-assisted synthesis can accelerate steps requiring higher temperatures .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) isolates the product. Monitor by TLC (Rf ~0.3–0.5 in 1:1 EA/Hex) .
Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?
Answer:
- Enzyme Inhibition Assays: Test against target enzymes (e.g., carbonic anhydrase, proteases) using fluorometric or colorimetric substrates. IC values indicate potency; compare with reference inhibitors (e.g., acetazolamide) .
- Cell Viability Assays: Use MTT or resazurin-based assays in cancer cell lines (e.g., MCF-7, HeLa) to assess cytotoxicity. Include positive controls (e.g., cisplatin) and dose-response curves (1–100 µM) .
- Binding Studies: Surface plasmon resonance (SPR) or fluorescence polarization measures affinity for target proteins (e.g., receptors, kinases). Ensure proper buffer conditions (pH 7.4, 150 mM NaCl) .
Advanced: How to resolve discrepancies between crystallographic data and computational modeling?
Answer:
- Refinement Validation: Cross-check SHELXL refinement parameters (R-factor, wR2) with literature standards. A wR2 < 0.15 and R-factor < 0.05 indicate reliable data .
- Density Functional Theory (DFT): Compare experimental bond lengths/angles with DFT-optimized structures (e.g., using Gaussian09). Discrepancies >0.05 Å may suggest crystal packing effects .
- Twinned Data Analysis: Use PLATON or TWINLAW to detect twinning. If present, reprocess data with twin refinement in SHELXL .
- Cross-Validation with Spectroscopy: Ensure NMR chemical shifts align with crystallographic conformation. Deviations may indicate dynamic effects in solution .
Advanced: How to assess metabolic stability in hepatic microsomes?
Answer:
- Incubation Protocol:
- Prepare microsomes (human or rat) in PBS (pH 7.4) with NADPH regeneration system.
- Add compound (1–10 µM) and incubate at 37°C. Collect aliquots at 0, 15, 30, 60 minutes.
- Terminate reactions with ice-cold acetonitrile .
- LC-MS/MS Analysis:
- Data Interpretation:
- t > 60 minutes suggests high metabolic stability. Compare with reference compounds (e.g., propranolol) .
Basic: What analytical methods ensure batch-to-batch consistency?
Answer:
- HPLC-DAD: Use a standardized method (e.g., 70:30 acetonitrile/water, 1.0 mL/min) to compare retention times and UV spectra (λ = 254 nm) across batches .
- Thermogravimetric Analysis (TGA): Confirm thermal stability (decomposition >200°C expected for sulfonamides) and rule out solvent residues .
- Elemental Analysis (EA): Carbon, hydrogen, nitrogen, and sulfur content should match theoretical values within ±0.4% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
